REACTION_CXSMILES
|
CC[N:3]([CH2:6][CH3:7])[CH2:4][CH3:5].Br[C:9]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=1C=O.C#CC.N.CO.C1C2C(=CC=CC=2)C=CN=1>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.CN(C=O)C>[F:17][C:15]1[CH:14]=[C:13]2[C:5](=[CH:9][CH:16]=1)[CH:4]=[N:3][C:6]([CH3:7])=[CH:10]2 |f:3.4,^1:36,55|
|
Name
|
|
Quantity
|
18.22 mL
|
Type
|
reactant
|
Smiles
|
C#CC
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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N.CO
|
Name
|
alkyne
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1=NC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0.173 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
copper(I) iodide
|
Quantity
|
0.047 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=O)C=CC(=C1)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was sparged with propyne
|
Type
|
TEMPERATURE
|
Details
|
chilled in dry ice
|
Type
|
CUSTOM
|
Details
|
the reactor was sealed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was chilled
|
Type
|
ALIQUOT
|
Details
|
sampled
|
Type
|
TEMPERATURE
|
Details
|
chilled (and solidified) mixture
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred 1.5 hours at 85° C
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Water (200 mL) and EtOAc (200 mL) were added
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic portion was extracted with 2N HCl (100 mL) and water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc (2×100 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=C(N=CC2=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 42.6 mmol | |
AMOUNT: MASS | 6.87 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |